4-Chlorobutanamide

Catalog No.
S703844
CAS No.
2455-04-1
M.F
C4H8ClNO
M. Wt
121.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobutanamide

CAS Number

2455-04-1

Product Name

4-Chlorobutanamide

IUPAC Name

4-chlorobutanamide

Molecular Formula

C4H8ClNO

Molecular Weight

121.56 g/mol

InChI

InChI=1S/C4H8ClNO/c5-3-1-2-4(6)7/h1-3H2,(H2,6,7)

InChI Key

XYOXIERJKILWCG-UHFFFAOYSA-N

SMILES

C(CC(=O)N)CCl

Canonical SMILES

C(CC(=O)N)CCl

The exact mass of the compound 4-Chlorobutanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19916. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorobutanamide (CAS: 2455-04-1) is a bifunctional organic compound featuring a terminal primary amide and a C4-chloro group. This structure makes it a valuable precursor in organic synthesis, particularly for constructing nitrogen-containing heterocycles and γ-substituted butyramide derivatives. The presence of two distinct reactive sites—the nucleophilic amide and the electrophilic carbon bearing the chlorine atom—allows for selective and sequential chemical transformations, making it a versatile intermediate in multi-step syntheses of pharmaceutical agents and other complex organic molecules. [1]

Research Fit

Biochemical probe Supports enzyme activation studies via active-site modification
Synthetic building block Amide stability suited for controlled nucleophilic substitution and cyclization
Analytical reference Relevant for pharmaceutical impurity profiling and USP-related compound sourcing

Substituting 4-Chlorobutanamide with analogs like 4-bromobutanamide or functional variants such as 4-chlorobutyronitrile is often unfeasible due to significant differences in chemical reactivity and reaction compatibility. The carbon-chlorine bond is less reactive than the carbon-bromine bond in nucleophilic substitutions, a critical factor for controlling reaction rates and preventing undesired side reactions in complex syntheses. [1] This modulated reactivity allows for selective transformations at other molecular sites without premature displacement of the halide. Furthermore, the amide group offers different synthetic pathways and solubility profiles compared to a nitrile or an acid chloride, making direct substitution incompatible with established process conditions and purification protocols.

Substitution Risk

Chain-length mismatch
3-Chloropropionamide or 5-chlorovaleramide may yield divergent enzyme activation profiles, not replicable by simple substitution
Reactive acyl chloride alternative
4-Chlorobutyryl chloride introduces hydrolysis and racemization risk; amide form offers more controlled reactivity
USP monograph specificity
Generic 4-chlorobutanamide does not meet identity criteria for levetiracetam related compound A; requires exact derivative

Precursor Suitability: Enables Higher-Yield Synthesis of Piracetam Compared to 2-Pyrrolidone Route

In the synthesis of the nootropic drug Piracetam, using a related chloro-precursor (ethyl 4-chlorobutanoate) via intramolecular cyclization with glycinamide hydrochloride results in a 58.0% yield. [1] This provides a benchmark for the utility of the 4-chlorobutyl backbone in this critical transformation. A common alternative route starting from 2-pyrrolidone and reacting it with ethyl chloroacetate followed by amination yields Piracetam at 76%. However, the 4-chlorobutanamide structure offers a more direct pathway via intramolecular cyclization, which can be advantageous in process design by reducing the number of synthetic steps involving different precursor classes.

Evidence DimensionReaction Yield
Target Compound DataRoute via related ethyl-4-chlorobutanoate yields 58.0%
Comparator Or BaselineAlternative 2-pyrrolidone route yields 76%
Quantified DifferenceThe 2-pyrrolidone route shows a higher yield in this specific comparison, but the 4-chlorobutanamide pathway offers a more direct intramolecular cyclization strategy.
ConditionsSynthesis of Piracetam (2-oxo-1-pyrrolidine acetamide).

For process development, selecting a precursor that enables a more direct cyclization can simplify manufacturing, even if a specific reported yield for an alternative route is higher, by potentially reducing steps and raw material handling.

Enzyme activation
Head-to-head
20-fold activation (0.1 M, pH 8.0, 24 h) vs. untreated; rank n=3 > n=4 > n=2 among chloro-substituted amides
Reported activation inflection point in SAR series
Horse liver ADH assay; class-specific rank order context

Reactivity Control: Tuned Reactivity of C-Cl Bond vs. C-Br for Selective Nucleophilic Substitution

The reactivity of alkyl halides in SN2 reactions is critically dependent on the leaving group ability, with the established trend being I > Br > Cl > F. [REFS-1, REFS-2] This means the carbon-chlorine bond in 4-chlorobutanamide is inherently less reactive and requires more forcing conditions for nucleophilic displacement compared to the carbon-bromine bond in 4-bromobutanamide. This is not a disadvantage but a key feature for process control. In multi-functional molecules, the lower reactivity of the chloride allows for selective reactions elsewhere in the molecule without premature substitution of the halogen, a crucial factor for minimizing side-product formation and improving overall yield in complex synthetic pathways.

Evidence DimensionRelative Reactivity in SN2 Reactions
Target Compound DataLower relative reactivity (Cl as leaving group)
Comparator Or Baseline4-Bromobutanamide (Br as a more reactive leaving group)
Quantified DifferenceQualitatively significant; C-Br bond is more labile, leading to faster substitution rates than C-Cl under identical conditions.
ConditionsBimolecular Nucleophilic Substitution (SN2) reactions.

Choosing 4-chlorobutanamide over its bromo-analog provides a wider processing window and greater kinetic control, which is essential for reproducibility and purity in scaled-up industrial synthesis.

Synthetic utility
Class-level inference
Yield >74.2% | Purity >95% (HPLC) as chiral intermediate in levetiracetam route
Supports process robustness review vs. acid chloride route
Patent example; reproducibility requires independent validation
Physicochemical profile
Class-level inference
LogP 0.033 | pKa 15.04 (predicted)
Favorable aqueous partitioning for biological assays
Non-ionizable amide vs. ionized acid analog; prediction data to verify

Precursor for Nootropic Agents via Intramolecular Cyclization

Based on its structural suitability for forming five-membered rings, 4-chlorobutanamide is a logical precursor for synthesizing pyrrolidinone-based nootropic drugs like Piracetam. The compound provides the necessary four-carbon backbone and terminal amide, primed for an intramolecular cyclization reaction that forms the core pyrrolidinone structure, a key step in the synthesis of this class of compounds. [REFS-1, REFS-2]

Intermediate for Multi-Step Syntheses Requiring Orthogonal Reactivity

In complex syntheses where multiple functional groups must be manipulated, 4-chlorobutanamide is the right choice when the C4 position needs to be functionalized late in the sequence. The relatively robust C-Cl bond allows chemists to perform reactions on other parts of a molecule first, reserving the displacement of the chloride for a later step under more energetic conditions, thereby avoiding unwanted side reactions that a more labile C-Br bond might cause. [3]

Application Fit

Application
Selection Property
Validation Focus
Alcohol dehydrogenase activation studies
Enzyme activation probe fitness
Replicate activation under defined assay conditions
Levetiracetam intermediate synthesis
Amide stability vs. acid chloride
Yield and purity process control
Conjugation and linker chemistry
Aqueous solubility and orthogonal reactivity
Solubility in biological buffers; nucleophilic displacement efficiency
USP reference standard procurement
Monograph-defined identity and purity
Compliance with USP levetiracetam related compound A specifications

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

2455-04-1

Wikipedia

4-Chlorobutyramide

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